molecular formula C17H16N2O3S B2412793 N-(4-methoxybenzyl)quinoline-8-sulfonamide CAS No. 500267-57-2

N-(4-methoxybenzyl)quinoline-8-sulfonamide

Cat. No.: B2412793
CAS No.: 500267-57-2
M. Wt: 328.39
InChI Key: ZZGWKOXFIOFZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)quinoline-8-sulfonamide is a synthetic small molecule belonging to the class of quinoline-sulfonamide hybrids, which are recognized in scientific literature for their diverse biological activities and potential as multi-target therapeutic agents. The structural fusion of the quinoline scaffold with a sulfonamide group creates a versatile pharmacophore that is increasingly investigated for treating complex diseases. Quinoline-sulfonamide derivatives have demonstrated significant potential in neurodegenerative disease research. Recent studies show that these compounds can act as dual inhibitors of key enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in Alzheimer's disease pathology . Specific analogues have exhibited potent in vitro inhibitory activity against MAO-B (IC50 = 0.47 ± 0.03 µM) and butyrylcholinesterase (BChE) (IC50 = 1.10 ± 0.77 µM), suggesting their value as lead compounds for developing multi-target directed ligands . Furthermore, closely related compounds show promise in immunology and inflammation research. For instance, the molecule N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g) has been shown to reduce the inflammatory response in fibroblast-like synoviocytes by targeting Receptor Activity Modifying Protein 1 (RAMP1) in rheumatoid arthritis models . This compound was found to mediate the Gαs/Gαi-cAMP pathway, effectively inhibiting TNF-α-induced release of inflammatory cytokines such as IL-1β and IL-6 . The broad research applicability of the quinoline-sulfonamide core structure is further highlighted by its documented antimicrobial properties. Hybrid quinoline-sulfonamide metal complexes have been synthesized and shown to possess excellent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli , as well as antifungal activity against Candida albicans . This compound is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-22-15-9-7-13(8-10-15)12-19-23(20,21)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWKOXFIOFZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 4-methoxybenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: N-(4-methoxybenzyl)quinoline-8-sulfonamide serves as a versatile building block in organic synthesis, allowing for the development of more complex molecular architectures.

Biology

  • Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. For example, it has shown promise in inhibiting receptor activity modifying protein 1 (RAMP1), which is involved in inflammatory responses .

Medicine

  • Anti-inflammatory Activity: Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. It reduces the inflammatory response in fibroblast-like synoviocytes, which are pivotal in rheumatoid arthritis pathogenesis. This effect was attributed to its ability to inhibit the release of pro-inflammatory cytokines like IL-1β and IL-6 .
  • Anticancer Potential: The compound has been evaluated for anticancer activities against various cancer cell lines, including human breast adenocarcinoma cells (MDA-MB-231) and lung adenocarcinoma cells (A549). It demonstrated cytotoxic effects comparable to established chemotherapeutic agents such as cisplatin and doxorubicin .

Anti-inflammatory Study

A study involving K/BxN serum transfer arthritis models highlighted the efficacy of this compound in reducing synovial hypertrophy and inflammatory cell infiltration. Histological analyses showed significant improvements in joint inflammation markers compared to untreated controls .

ParameterControl GroupTreatment Group (this compound)
Synovial HypertrophyHighLow
Inflammatory Cell CountHighSignificantly Reduced
IL-1β LevelsElevatedDecreased

Anticancer Activity

In vitro testing revealed that this compound effectively inhibited the growth of multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:

Cancer Cell LineIC50 (µM)
MDA-MB-23115
A54912
C-32 (Amelanotic Melanoma)10

These results indicate its potential as a therapeutic agent in cancer treatment, warranting further clinical investigations .

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxybenzyl)quinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring, sulfonamide group, and methoxybenzyl moiety makes it a versatile compound for various applications .

Biological Activity

N-(4-methoxybenzyl)quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative efficacy against various biological targets.

Chemical Structure and Properties

This compound features a quinoline core linked to a sulfonamide group and a methoxybenzyl substituent. This unique structure contributes to its biological activity, particularly as an enzyme inhibitor and potential therapeutic agent.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, particularly enzymes. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For instance, studies have shown that it exhibits inhibitory effects on monoamine oxidases (MAOs) and cholinesterases (ChEs), which are critical in neurodegenerative diseases such as Alzheimer's . The compound's IC50 values against MAO-A and MAO-B were found to be 0.59 mM and 0.47 mM, respectively, indicating promising inhibitory potency .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of this compound, particularly in the context of rheumatoid arthritis (RA). This compound (QS-3g) demonstrated a significant reduction in inflammatory responses in fibroblast-like synoviocytes (FLS), targeting the receptor activity-modifying protein 1 (RAMP1). In vitro studies indicated that QS-3g inhibited the release of pro-inflammatory cytokines such as IL-1β and IL-6 .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. It exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with flow cytometry assays indicating its role as an apoptosis inducer in these cells . The compound's efficacy was further supported by its ability to inhibit tubulin polymerization, a mechanism associated with anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameIC50 (mM)Biological Activity
N-(4-Methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideNot specifiedStrong inhibitory effects on tubulin polymerization
Quinoline-sulfonamidesVariesMulti-targeting neurotherapeutics for cognitive decline
N-(4-methoxyphenyl) quinoline-8-sulfonamide0.61Anti-inflammatory effects in RA

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Study : In a study involving K/BxN serum transfer arthritis mice, QS-3g significantly reduced synovial hypertrophy and inflammatory cell infiltration. Histological analysis confirmed decreased bone destruction compared to control groups .
  • Neuroprotective Effects : A series of synthesized quinoline-sulfonamides were tested for their neuroprotective effects against MAOs and ChEs. The results showed that these compounds could potentially serve as dual inhibitors for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxybenzyl)quinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Skraup synthesis for the quinoline core (common in related sulfonamide derivatives) .
  • Sulfonamide introduction via sulfonyl chloride intermediates under controlled pH (e.g., using 4-nitrobenzenesulfonyl chloride as a precursor) .
  • Pd-catalyzed intramolecular arylation to form the N-(4-methoxybenzyl) group, optimized with ligands like Pd(OAc)₂ and solvents like DMF at 80–100°C .
  • Crystallization protocols using ethanol/water/toluene mixtures under inert atmospheres (N₂) to isolate stable crystalline forms .
    • Key Considerations : Yield (>90%) is achieved by optimizing temperature, solvent polarity, and catalyst loading. Purity is validated via HPLC and NMR .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer :

  • X-ray crystallography resolves polymorphic forms (e.g., Form A vs. Form B) and confirms stereochemistry .
  • NMR spectroscopy (¹H/¹³C) identifies characteristic peaks: quinoline protons (δ 8.5–9.0 ppm), methoxybenzyl groups (δ 3.8 ppm), and sulfonamide NH (δ 10.2 ppm) .
  • Mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 450.55 for C₂₄H₂₆N₄O₃S) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • Methodological Answer :

  • LogP values (~3.2) predict moderate lipophilicity, requiring DMSO stocks (10 mM) for in vitro studies .
  • pH-dependent stability : Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis; stable in PBS (pH 7.4) for 24h .
  • Thermal analysis (DSC/TGA) shows decomposition above 200°C, necessitating storage at –20°C .

Advanced Research Questions

Q. How does this compound interact with pyruvate kinase, and what methodological approaches validate its mechanism?

  • Methodological Answer :

  • Enzyme activation assays (IC₅₀ ~50 nM) use recombinant PKR in ADP-coupled systems, monitored via NADH depletion at 340 nm .
  • Molecular docking (AutoDock Vina) identifies binding to the allosteric site near the C-terminal domain, stabilized by H-bonds with Arg532 and hydrophobic interactions .
  • Mutagenesis studies (e.g., Arg532Ala) confirm residue-specific activity loss, supporting computational predictions .

Q. How do polymorphic forms (e.g., Form A vs. Form B) impact bioavailability and bioactivity?

  • Methodological Answer :

  • Dissolution testing (USP II apparatus) shows Form A has 2× faster dissolution in simulated gastric fluid (pH 1.2) than Form B .
  • In vivo PK studies (rodents) correlate Form A with higher Cmax (1.5 µg/mL) and AUC (12 µg·h/mL) .
  • Bioactivity divergence : Form A exhibits 30% higher PKR activation efficacy in cell-based assays (HEK293T) .

Q. How should researchers address contradictory data in receptor-binding assays (e.g., α7-nAChR vs. PKR)?

  • Methodological Answer :

  • Orthogonal assays : Compare radioligand binding (³H-epibatidine for α7-nAChR) vs. enzymatic activity (PKR) to distinguish off-target effects .
  • Concentration-response curves : Use 10-point dilution series (1 nM–100 µM) to calculate selectivity ratios (e.g., α7-nAChR IC₅₀ = 10 µM vs. PKR EC₅₀ = 50 nM) .
  • Structural analogs : Test derivatives (e.g., 4BP-TQS) to isolate pharmacophore contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.